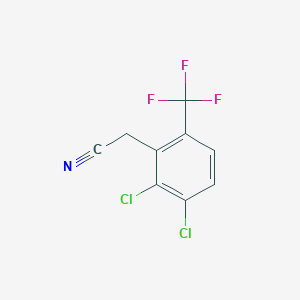![molecular formula C12H14F4N2 B1451267 1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 2228845-19-8](/img/structure/B1451267.png)
1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine
説明
“1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine” is a serotonergic releasing agent . It is rarely encountered as a designer drug . The IUPAC name for this compound is 1-[3-(trifluoromethyl)benzyl]piperazine .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H13F3N2 . The molecular weight is 230.234 g·mol−1 . The structure of this compound can be viewed using Java or Javascript .
科学的研究の応用
Synthesis and Medicinal Chemistry
- Amide Derivatives of Quinolone: A study developed derivatives of quinolone with varying piperazine substitutions, including 1-piperazinyl, highlighting its potential in creating new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
- Flunarizine Synthesis: Research focused on the synthesis of Flunarizine, a drug used for treating migraines and epilepsy, through various methods involving piperazine derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).
- Neuroleptic Agent Synthesis: Piperazine compounds, including those with fluoro-substituted benzene rings, were used as intermediates in synthesizing neuroleptic agents like Fluspirilen and Penfluridol (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Pharmaceutical Applications
- Motilin Receptor Agonist: The development of a novel small molecule motilin receptor agonist, involving a piperazine derivative, aimed at treating gastrointestinal disorders (Westaway et al., 2009).
- Antipsychotic Research: The study of piperazine compounds in developing potential antipsychotic drugs with atypical profiles, predicting reduced side effects in humans (Bolós et al., 1996).
Radiopharmaceutical and Diagnostic Applications
- Fluoroquinolone Antibiotics Labeling: The labeling of fluoroquinolones with fluorine-18 for pharmacokinetic measurements and visualization of bacterial infections using positron emission tomography (Langer et al., 2003).
Chemical and Structural Studies
- Molecular Structure Analysis: Investigations into the crystal and molecular structures of compounds involving piperazine derivatives, to better understand their properties and potential applications in various fields (Oezbey, Kendi, Göker, & Tunçbilek, 1998).
作用機序
Target of Action
The primary target of 1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
This compound acts as a serotonergic releasing agent . It binds to the serotonin receptor, leading to an increase in the extracellular concentration of serotonin, which is a neurotransmitter involved in a variety of functions including mood regulation, appetite, and sleep .
Biochemical Pathways
The interaction of this compound with the serotonin receptor triggers a series of biochemical reactions. This leads to the activation of the G protein-coupled receptor signaling pathway, which in turn influences various downstream effects such as mood regulation, appetite control, and sleep cycle .
Pharmacokinetics
As a rule of thumb, the bioavailability of a drug can be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
The action of this compound at the cellular level results in an increased concentration of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which can have various effects at the molecular and cellular levels, depending on the specific type of serotonin receptor that is activated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect serotonin levels can potentiate or inhibit its effects. Additionally, individual factors such as genetic variations in serotonin receptors or metabolic enzymes can also influence the drug’s efficacy and safety profile .
Safety and Hazards
The combination of BZP and TFMPP, which is structurally similar to “1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine”, has been associated with a range of side effects, including insomnia, anxiety, nausea and vomiting, headaches and muscle aches which may resemble migraine, seizures, impotence, and rarely psychosis . These side effects tend to be significantly worsened when the BZP/TFMPP mix is consumed alongside alcohol .
特性
IUPAC Name |
1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2/c13-11-7-9(1-2-10(11)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRPVMRDIOYHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)

![2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
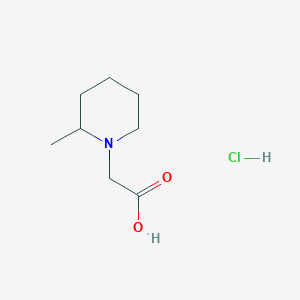
![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)
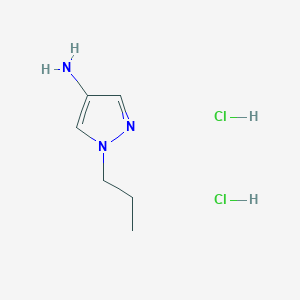
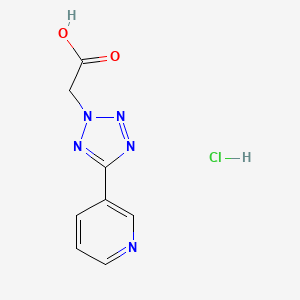
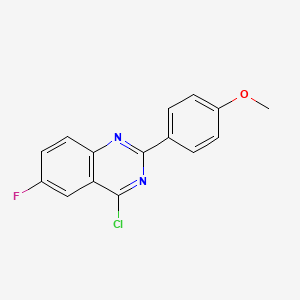
![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)


![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)
